3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a phenyl ring bearing an isothiazolidine-1,1-dioxide moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Thiazole derivatives, which share a common structural motif with the compound , have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit certain kinases , while others have been reported to inhibit the glycine transporter 1 (GlyT1) .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One compound with a similar structure was reported to have good plasma exposure and sufficient plasma-to-brain penetration in rats .
Result of Action
Similar compounds have been reported to exhibit significant effects in several rodent models for schizophrenia without causing any undesirable central nervous system side effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including reaction temperature and the presence of different acid-binding agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the isothiazolidine-1,1-dioxide moiety: This can be achieved by reacting a suitable amine with sulfur dioxide and an oxidizing agent.
Coupling with a phenyl ring: The isothiazolidine-1,1-dioxide intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Introduction of the chloro group: The chloro group is introduced via electrophilic aromatic substitution.
Formation of the benzamide: Finally, the benzamide moiety is formed by reacting the substituted phenyl ring with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The isothiazolidine-1,1-dioxide moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the chloro group or to modify the isothiazolidine moiety.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce dechlorinated or modified isothiazolidine compounds.
Scientific Research Applications
3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide.
3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiobenzamide: Contains a thiobenzamide group, which may alter its reactivity and biological activity.
3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide: Features a benzenesulfonamide group, potentially affecting its solubility and interaction with biological targets.
Uniqueness
The uniqueness of 3-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isothiazolidine-1,1-dioxide moiety, in particular, may provide unique reactivity and binding characteristics compared to other similar compounds.
Properties
IUPAC Name |
3-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-13-5-1-4-12(10-13)16(20)18-14-6-2-7-15(11-14)19-8-3-9-23(19,21)22/h1-2,4-7,10-11H,3,8-9H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDUVYGGTHJQFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.